3-Ethynyl-5-fluoro-4-methoxybenzoic acid
Description
Significance of Fluorine in Organic and Medicinal Chemistry
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. tandfonline.com Approximately 20% of all pharmaceuticals and 35% of agrochemicals contain fluorine, underscoring the profound impact of this element. soci.org The unique properties of fluorine, being the most electronegative element and having a relatively small size, allow it to exert powerful effects on a molecule's behavior. numberanalytics.comsoci.org
The high electronegativity of fluorine (3.98 on the Pauling scale) creates a strong dipole moment in the carbon-fluorine bond, which can significantly influence the electron distribution within a molecule. numberanalytics.comnih.gov This strong inductive electron-withdrawing effect can alter the acidity or basicity of nearby functional groups. tandfonline.comsci-hub.st For instance, the presence of a fluorine atom on a benzoic acid ring increases the acidity of the carboxylic acid group. While fluorine is larger than hydrogen, it is considered a reasonable mimic, meaning it can often replace hydrogen without causing significant steric perturbations at a receptor or enzyme binding site. researchgate.net However, the steric influence of fluorine, though modest, can also be strategically employed to control molecular conformation. acs.org
The substitution of hydrogen with fluorine can also impact a molecule's lipophilicity, a critical factor in drug absorption and distribution. While aromatic fluorination generally increases lipophilicity, the effect on saturated alkyl groups can be the opposite. sci-hub.st These modifications to electronic and steric properties are fundamental tools for medicinal chemists to fine-tune the characteristics of a drug molecule. soci.org
A primary reason for incorporating fluorine into drug candidates is to enhance their metabolic stability. tandfonline.comacs.org The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P-450 family. tandfonline.comresearchgate.net By replacing a hydrogen atom at a site of metabolic attack with a fluorine atom, the metabolic degradation of the drug can be blocked, leading to a longer half-life and improved bioavailability. acs.orgnih.gov
Furthermore, the introduction of fluorine can lead to enhanced binding affinity of a drug to its target protein. tandfonline.com This can occur through direct interactions between the fluorine atom and the protein or by altering the electronic properties of the molecule to favor more effective binding. tandfonline.com The strategic placement of fluorine can therefore significantly improve the pharmacodynamic profile of a therapeutic agent. acs.org
Benzoic Acid Scaffold as a Versatile Synthon in Chemical Synthesis
Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. preprints.orgwikipedia.org The benzoic acid scaffold, a benzene (B151609) ring attached to a carboxylic acid group, serves as a versatile intermediate for the synthesis of a wide range of more complex molecules, including many active pharmaceutical ingredients (APIs). nbinno.comtandfonline.com
The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a diverse array of chemical transformations. tandfonline.com Moreover, the aromatic ring of benzoic acid can be functionalized through electrophilic substitution reactions, allowing for the introduction of various substituents at specific positions. researchgate.net This combination of reactivity at both the carboxylic acid and the aromatic ring makes benzoic acid derivatives invaluable synthons in the construction of complex molecular architectures. preprints.orgnbinno.com
Overview of Ethynyl (B1212043) Functionality in Advanced Organic Synthesis
The ethynyl group, a carbon-carbon triple bond, is a highly versatile and reactive functional group in modern organic synthesis. mdpi.com Its linear geometry and electron-rich nature make it a key participant in a variety of powerful chemical reactions. organic-chemistry.org
The ethynyl group is a cornerstone of many carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction. nih.gov This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the construction of complex molecular frameworks. The ability of the ethynyl group to participate in such coupling reactions makes it an essential component in the synthesis of pharmaceuticals, natural products, and advanced materials. uwindsor.ca
In recent years, the ethynyl group has gained prominence through its central role in "click chemistry," a concept introduced by K. Barry Sharpless. cas.orgunive.it The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where an alkyne and an azide (B81097) react to form a stable triazole ring with high efficiency and specificity. cas.org
This reaction is also a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.govnobelprize.org The ethynyl group, being abiotic, can be incorporated into biomolecules and subsequently labeled with an azide-containing probe through a click reaction. nih.govnih.gov This has enabled the visualization and study of biological processes in real-time within living cells. unive.it
Structure
3D Structure
Properties
Molecular Formula |
C10H7FO3 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
3-ethynyl-5-fluoro-4-methoxybenzoic acid |
InChI |
InChI=1S/C10H7FO3/c1-3-6-4-7(10(12)13)5-8(11)9(6)14-2/h1,4-5H,2H3,(H,12,13) |
InChI Key |
YVJQXRJGOBPSGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)O)C#C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethynyl 5 Fluoro 4 Methoxybenzoic Acid
Strategic Approaches to Aromatic Ethynylation
The introduction of the ethynyl (B1212043) group onto the benzene (B151609) ring is a critical step in the synthesis of 3-ethynyl-5-fluoro-4-methoxybenzoic acid. This transformation is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the preeminent method.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. ossila.com The reaction proceeds under mild conditions, such as at room temperature, and is tolerant of a wide range of functional groups, making it suitable for the synthesis of complex molecules. beilstein-journals.org
A plausible synthetic route towards this compound would involve the Sonogashira coupling of a protected 3-halo-5-fluoro-4-methoxybenzoic acid derivative with a protected acetylene, such as trimethylsilylacetylene. The choice of the halide (iodo, bromo, or chloro) on the aromatic ring is crucial, with the reactivity order being I > Br > Cl. scirp.org
An analogous Sonogashira coupling has been reported in the synthesis of 3-ethynyl-4-fluoroaniline, a structurally related compound. In this patented procedure, 3-bromo-4-fluoronitrobenzene (B1266112) is coupled with trimethylsilylacetylene. nih.gov The reaction conditions for this transformation are summarized in the table below and provide a strong template for the synthesis of the target benzoic acid derivative.
| Parameter | Condition | Reference |
|---|---|---|
| Aryl Halide | 3-bromo-4-fluoronitrobenzene | nih.gov |
| Alkyne | Trimethylsilylacetylene | nih.gov |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | nih.gov |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | nih.gov |
| Base/Solvent | Triethylamine (B128534) | nih.gov |
| Temperature | 40-50 °C | nih.gov |
Following the coupling reaction, the trimethylsilyl (B98337) protecting group can be readily removed under basic conditions to yield the terminal alkyne.
Alternative Ethynylation Pathways
While the Sonogashira coupling is the most prevalent method, other strategies for aromatic ethynylation exist. One such alternative involves the use of organocopper reagents. For instance, a nitro-substituted aromatic compound can be reacted with a copper acetylide to introduce the ethynyl group. This approach, however, is generally less common than the palladium-catalyzed methods due to the often harsher reaction conditions required.
Regioselective Introduction of Fluorine and Methoxy (B1213986) Groups
The precise placement of the fluorine and methoxy substituents at the 3- and 4-positions, respectively, is a significant challenge in the synthesis of the target molecule. The regioselectivity of these introductions is governed by the electronic and steric effects of the substituents already present on the aromatic ring.
Nucleophilic Aromatic Substitution Strategies
A common strategy for introducing a methoxy group onto a fluorinated aromatic ring is through nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of electron-withdrawing groups (such as nitro or fluoro groups) ortho and/or para to the leaving group (in this case, a fluorine atom). researchgate.net
A plausible synthetic precursor to this compound could be a difluorinated benzoic acid derivative. For example, starting with 3,4-difluorobenzoic acid or a related derivative, the fluorine atom at the 4-position is more activated towards nucleophilic attack by a methoxide (B1231860) source due to the presence of the electron-withdrawing carboxylic acid group and the other fluorine atom.
The synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid from 2,3,4,5-tetrafluorobenzoic acid provides a relevant example of this strategy. researchgate.net In this multi-step synthesis, nitration of the starting material directs the subsequent regioselective substitution of two fluorine atoms by methoxy groups via an SNAr mechanism. This highlights the utility of a directing group to achieve the desired substitution pattern on a polyfluorinated ring.
Electrophilic Fluorination Techniques
An alternative approach to installing the fluorine atom is through electrophilic fluorination of a pre-functionalized aromatic ring. This method involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source. wikipedia.org A variety of electrophilic fluorinating reagents are available, with N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and Selectfluor® being among the most common and effective. nih.govwikipedia.org
In the context of synthesizing this compound, one could envision the electrophilic fluorination of a 4-methoxybenzoic acid derivative. The methoxy group is an ortho, para-director, meaning it will direct incoming electrophiles to the positions adjacent and opposite to it on the ring. Therefore, fluorination of 4-methoxybenzoic acid would be expected to yield a mixture of 3-fluoro-4-methoxybenzoic acid and 2-fluoro-4-methoxybenzoic acid. The separation of these regioisomers would then be necessary. The regioselectivity of this reaction can be influenced by the reaction conditions and the specific fluorinating agent used.
Carboxylic Acid Moiety Formation and Manipulation
The carboxylic acid group can either be introduced at an early stage of the synthesis and carried through subsequent transformations, or it can be formed from a precursor functional group at a later stage.
One versatile method for introducing a carboxylic acid group is through the Sandmeyer reaction. wikipedia.orglibretexts.org This reaction sequence involves the diazotization of a primary aromatic amine to form a diazonium salt, which can then be displaced by a cyanide nucleophile in the presence of a copper(I) cyanide catalyst. libretexts.org The resulting benzonitrile (B105546) can then be hydrolyzed to the corresponding benzoic acid. libretexts.org This strategy could be employed by starting with a suitably substituted aniline (B41778) derivative, for example, a 3-ethynyl-5-fluoro-4-methoxyaniline.
Another common method for forming a carboxylic acid is the oxidation of a methyl group on the aromatic ring. However, this is less relevant to the target molecule unless a precursor with a methyl group at the appropriate position is readily available.
Finally, if the synthesis starts with an esterified form of the benzoic acid to protect the carboxylic acid group during other reaction steps, a final hydrolysis step is required. The conversion of methyl 4-fluoro-3-methoxybenzoate to 4-fluoro-3-methoxybenzoic acid using sodium hydroxide (B78521) in methanol (B129727) and water is a straightforward example of this deprotection strategy. chemicalbook.com
Oxidation Pathways to Benzoic Acid Derivatives
The formation of the carboxylic acid functional group is a critical step in the synthesis of this compound. This transformation is typically achieved by the oxidation of a precursor molecule, most commonly an aldehyde. The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a fundamental and widely utilized reaction in organic synthesis.
For instance, a plausible synthetic precursor to the target molecule is 3-fluoro-4-methoxybenzaldehyde. medchemexpress.comsigmaaldrich.comnih.gov The aldehyde group (-CHO) can be efficiently oxidized to a carboxylic acid group (-COOH). Various oxidizing agents can be employed for this purpose. A study on the synthesis of carboxylic acids from aldehydes highlights the use of hydrogen peroxide (H₂O₂) as a green and efficient oxidant. rsc.org This method is often catalyzed and can be performed under relatively mild conditions, making it suitable for substrates with sensitive functional groups. The general transformation can be represented as:
Ar-CHO + [O] → Ar-COOH
Where 'Ar' represents the substituted phenyl group (in this case, 3-ethynyl-5-fluoro-4-methoxyphenyl, although the oxidation is often performed before the introduction of the ethynyl group) and '[O]' is the oxidizing agent. The efficiency of such oxidation reactions can be high, with some protocols achieving excellent yields. nih.gov For example, gram-scale oxidation of aldehydes to carboxylic acids has been demonstrated with high efficiency using specific catalytic systems. rsc.org
Esterification and Hydrolysis Processes
In many synthetic routes, the carboxylic acid group is protected as an ester to prevent it from interfering with subsequent reactions, such as the sensitive palladium-catalyzed Sonogashira coupling. The methyl or ethyl ester is a common choice for this purpose. The synthesis would therefore proceed via an intermediate like methyl 3-ethynyl-5-fluoro-4-methoxybenzoate.
The final step in such a sequence is the hydrolysis of the ester back to the carboxylic acid. This is typically an acid- or base-catalyzed reaction. A common and effective method is saponification, using a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of alcohol (like methanol) and water. chemicalbook.com
A representative procedure for a similar compound, methyl 4-fluoro-3-methoxybenzoate, involves treating the ester with sodium hydroxide in a methanol/water solvent system at room temperature. chemicalbook.com The reaction proceeds for several hours, after which the alcohol is removed, and the aqueous solution is acidified (e.g., with HCl) to precipitate the desired benzoic acid. chemicalbook.com Yields for this type of hydrolysis reaction are often very high, frequently exceeding 95%. chemicalbook.com
The general scheme for this deprotection step is:
Ar-COOR + NaOH → Ar-COONa + ROH
Ar-COONa + HCl → Ar-COOH + NaCl
Advanced Multistep Synthesis Routes and Optimization
The introduction of the ethynyl group onto the aromatic ring is a pivotal step in the synthesis of this compound. This is typically accomplished through a Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org
The synthesis would likely start from a halogenated precursor, such as methyl 3-bromo-5-fluoro-4-methoxybenzoate or methyl 3-iodo-5-fluoro-4-methoxybenzoate. This precursor is then reacted with a protected alkyne, like trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. Following the coupling reaction, the silyl (B83357) protecting group is removed to reveal the terminal alkyne. An improved synthesis for a similar complex molecule, 3-{2-[2-(bromomethyl)tiazol-4-yl]ethynyl}-5-fluorobenzonitrile, utilized a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile (B1333829) as a key step, demonstrating the feasibility of this approach on a similarly substituted ring system. researchgate.net The final step, as described previously, would be the hydrolysis of the ester to yield the final product.
Reaction Condition Optimization for Yield and Selectivity
The success of the Sonogashira coupling is highly dependent on the specific reaction conditions. Optimization of these parameters is crucial to maximize the yield of the desired product and minimize side reactions. Key variables that are often screened include the choice of palladium catalyst, copper co-catalyst, base, and solvent. researchgate.net
For example, an optimization study for a Sonogashira coupling might compare different palladium sources and ligands. researchgate.net The reaction temperature is another critical parameter that must be controlled to ensure efficient reaction without decomposition of the starting materials or product. beilstein-journals.org
Table 1: Example of Sonogashira Coupling Optimization Parameters
| Entry | Palladium Catalyst (mol%) | Copper Salt (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | 50 | 18 |
| 2 | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 50 | <5 |
| 3 | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | MeCN | 50 | <5 |
This table is illustrative, based on general optimization studies for Sonogashira reactions, to demonstrate the process of optimizing reaction conditions for yield. researchgate.netbeilstein-journals.org
The choice of solvent can dramatically impact the reaction's success, with solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) being common, though their effectiveness can vary depending on the specific substrates. researchgate.netresearchgate.net The base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. Amines such as triethylamine (Et₃N) or diisopropylamine (B44863) (DIPA) are frequently used. researchgate.net
Scale-Up Considerations in Academic Synthesis
Transitioning a synthetic route from a small, laboratory scale (milligrams to a few grams) to a larger, preparative scale (multi-gram) within an academic setting presents several challenges. researchgate.net While industrial scale-up involves extensive process chemistry and engineering, academic scale-up focuses on safely and efficiently producing larger quantities of material for further research. nih.gov
Key considerations include:
Reagent and Solvent Quantities: Handling larger volumes of flammable solvents and potentially hazardous reagents requires appropriate safety measures, such as performing reactions in larger, well-ventilated fume hoods and using appropriate personal protective equipment.
Reaction Stoichiometry: While keeping the stoichiometry unaltered is the goal, the addition rates of reagents may need to be adjusted to control the reaction rate and temperature. nih.gov
Temperature Control: Exothermic reactions that are easily managed on a small scale can become difficult to control on a larger scale. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. researchgate.net The use of larger reaction vessels may require external cooling baths or mechanical stirrers to ensure even heat distribution.
Work-up and Purification: Processing larger reaction mixtures can be cumbersome. Extractions may require larger separatory funnels, and filtration of larger quantities of solids can be time-consuming. Purification by column chromatography, which is common on a small scale, can become impractical. On a larger scale, purification often relies on recrystallization or distillation if possible. For instance, the gram-scale synthesis of benzoic acid derivatives has been successfully performed, indicating that with careful planning, these challenges can be overcome. rsc.org
Chemical Reactivity and Derivatization Strategies of 3 Ethynyl 5 Fluoro 4 Methoxybenzoic Acid
Reactions of the Carboxylic Acid Group
The carboxylic acid group is a primary site for derivatization, allowing for the formation of various acyl compounds. These reactions typically involve the nucleophilic acyl substitution of the hydroxyl group.
Amide and Ester Formation
The conversion of 3-ethynyl-5-fluoro-4-methoxybenzoic acid into amides and esters is a fundamental strategy for modifying its properties. These reactions can be achieved through direct condensation or, more commonly, via activation of the carboxylic acid.
Amide Formation: Amides are typically synthesized by reacting the carboxylic acid with a primary or secondary amine. The reaction often requires a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), carbonyldiimidazole (CDI)) to facilitate the dehydration process. Alternatively, the carboxylic acid can be first converted to a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine.
Ester Formation: Esterification can be performed through the classic Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For more sensitive substrates, milder conditions are preferred, often involving the pre-activation of the carboxylic acid as described for amide synthesis, followed by reaction with an alcohol. Borane (B79455) complexes have also been utilized to activate carboxylic acids for effective reaction with various alcohols and phenols. researchgate.net
The table below illustrates the potential scope of amide and ester formation starting from this compound.
| Reactant Type | Representative Reactant (R-NH₂ or R-OH) | Product Structure | Product Class |
| Primary Amine | Aniline (B41778) | N-Aryl Amide | |
| Secondary Amine | Diethylamine | N,N-Dialkyl Amide | |
| Primary Alcohol | Methanol (B129727) | Methyl Ester | |
| Phenol (B47542) | Phenol | Phenyl Ester |
Conversion to Acid Halides and Anhydrides
For many synthetic applications, the carboxylic acid is converted into more reactive intermediates like acid halides and anhydrides.
Acid Halides: The most common method for synthesizing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net These reagents replace the -OH group of the carboxyl function with a chlorine atom, yielding the highly reactive acyl chloride. This intermediate is typically not isolated and is used directly in subsequent reactions to form esters, amides, or anhydrides. researchgate.net
Anhydrides: Acid anhydrides can be prepared from this compound through several routes. One common method involves the reaction of the corresponding acid chloride with a carboxylate salt (which can be the sodium salt of the starting carboxylic acid itself to form a symmetric anhydride). Alternatively, dehydrating agents can be used to condense two molecules of the carboxylic acid. Aromatic carboxylic anhydrides are also versatile reagents in their own right for promoting other chemical transformations. tcichemicals.com
Transformations of the Ethynyl (B1212043) Group
The terminal ethynyl group is a highly versatile functional handle, enabling a variety of addition, cycloaddition, and coupling reactions to construct more complex molecular architectures.
Hydration and Reduction Reactions
Hydration: The addition of water across the triple bond of the ethynyl group can be accomplished under specific catalytic conditions. In the presence of a strong acid like sulfuric acid and a mercury(II) salt catalyst, hydration follows Markovnikov's rule. libretexts.org This process initially forms an unstable enol intermediate, which rapidly tautomerizes to the more stable keto form, yielding a methyl ketone derivative. libretexts.orglibretexts.org Conversely, an anti-Markovnikov addition can be achieved via a hydroboration-oxidation sequence, using a sterically hindered borane (like disiamylborane (B86530) or 9-BBN) followed by oxidation with hydrogen peroxide, which results in the formation of an aldehyde. libretexts.orglibretexts.org
Reduction: The ethynyl group can be partially or fully reduced.
Complete Reduction: Catalytic hydrogenation using catalysts such as platinum, palladium on carbon (Pd/C), or Raney nickel will reduce the alkyne completely to the corresponding ethyl group (an alkane). orgoreview.comlibretexts.org
Partial Reduction (cis-Alkene): The use of a "poisoned" catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), allows the reduction to be stopped at the alkene stage, yielding the cis-vinyl derivative via syn-addition of hydrogen. libretexts.orglumenlearning.com
Partial Reduction (trans-Alkene): A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia, proceeds via a radical anion intermediate to produce the trans-vinyl derivative through anti-addition of hydrogen. libretexts.orglumenlearning.com
Cycloaddition Reactions (e.g., Huisgen Cycloadditions)
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org The reaction between a 1,3-dipole and a dipolarophile, such as the ethynyl group, proceeds in a concerted [4π + 2π] fashion. sphinxsai.com
A prominent example is the reaction of the terminal alkyne with an organic azide (B81097) to produce a 1,2,3-triazole ring. The thermal, uncatalyzed version of this reaction often requires high temperatures and produces a mixture of 1,4- and 1,5-disubstituted regioisomers. wikipedia.orgresearchgate.net
A more refined and widely used variant is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov This reaction, a cornerstone of "click chemistry," proceeds under mild conditions and is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgresearchgate.net This high degree of control and reliability makes it an invaluable tool for chemical synthesis and bioconjugation.
The table below shows representative examples of triazoles that can be synthesized from this compound.
| Azide Reactant (R-N₃) | Catalyst | Product |
| Benzyl Azide | Cu(I) | 4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2-fluoro-5-methoxybenzoic acid |
| Phenyl Azide | Cu(I) | 2-Fluoro-5-methoxy-4-(1-phenyl-1H-1,2,3-triazol-4-yl)benzoic acid |
| Methyl Azide | Cu(I) | 2-Fluoro-5-methoxy-4-(1-methyl-1H-1,2,3-triazol-4-yl)benzoic acid |
Cross-Coupling Reactions with Diverse Reagents
The terminal alkyne provides an excellent anchor point for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis by enabling the efficient construction of complex molecular frameworks. acs.org
The most prominent cross-coupling reaction for terminal alkynes is the Sonogashira coupling . This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide (or triflate) and is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.orgwikipedia.org The Sonogashira reaction is a robust and versatile method for forming sp-sp² carbon-carbon bonds, leading to the synthesis of disubstituted alkynes. mdpi.com
Other cross-coupling reactions, such as the Suzuki-Miyaura coupling, which typically joins an organoboron species with an organohalide, can also be adapted for use with alkynes under certain conditions. libretexts.orgwikipedia.orgtcichemicals.com These methods allow for the introduction of a wide array of substituents onto the ethynyl carbon, significantly expanding the synthetic utility of the parent molecule.
The following table summarizes potential products from Sonogashira coupling reactions.
| Coupling Partner (R-X) | Catalyst System | Product Structure |
| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | |
| 4-Bromopyridine | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | |
| Vinyl Bromide | Pd(PPh₃)₂Cl₂ / CuI / Et₃N |
Reactivity of the Fluorine Substituent
Effects on Aromatic Ring Reactivity
The fluorine substituent, along with the ethynyl and carboxylic acid groups, significantly impacts the electron density of the aromatic ring. Fluorine exerts a strong electron-withdrawing inductive effect due to its high electronegativity, which deactivates the ring towards electrophilic aromatic substitution. Conversely, it has a weak, electron-donating resonance effect. The presence of other electron-withdrawing groups—the carboxylic acid and the ethynyl moiety—further lowers the electron density of the aromatic system.
While the methoxy (B1213986) group is an activating, electron-donating group, the cumulative effect of the three deactivating groups (fluoro, ethynyl, carboxylic acid) renders the aromatic ring electron-deficient. This reduced nucleophilicity makes traditional electrophilic substitution reactions challenging. However, this electron-deficient nature is a key prerequisite for an alternative substitution pathway.
Potential for Nucleophilic Aromatic Substitution
The electron-deficient character of the aromatic ring, coupled with the presence of fluorine as a leaving group, opens up the possibility of nucleophilic aromatic substitution (SNAr). libretexts.org This reaction mechanism is favored in aromatic systems bearing potent electron-withdrawing groups, particularly when they are positioned ortho or para to the leaving group. libretexts.orgyoutube.com
In the structure of this compound, the fluorine atom is the potential leaving group. The reaction's feasibility is influenced by the other substituents:
Electron-Withdrawing Groups (EWGs): The ethynyl group (ortho to the fluorine) and the carboxylic acid group (meta to the fluorine) are electron-withdrawing. An EWG in the ortho or para position is critical for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org The ortho-ethynyl group can contribute to this stabilization.
Electron-Donating Groups (EDGs): The methoxy group is para to the fluorine. Strong electron-donating groups in these positions can destabilize the carbanion intermediate, thus hindering the SNAr reaction.
Despite the unfavorable placement of the methoxy group, the high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic and susceptible to nucleophilic attack. youtube.com Furthermore, fluorine is generally considered an effective leaving group in SNAr reactions. ebyu.edu.tr Therefore, while the reaction may be disfavored by the methoxy group, it could potentially proceed under specific, often rigorous, reaction conditions, allowing for the displacement of the fluorine atom by a suitable nucleophile.
Modifications of the Methoxy Group
The methoxy group (-OCH₃) is another key site for the derivatization of this compound. Its modification primarily involves the cleavage of the ether bond to yield a phenolic hydroxyl group, which can then serve as a handle for further functionalization.
O-Demethylation Pathways and Implications
O-demethylation is the process of converting an aryl methyl ether into its corresponding phenol. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reagents. For this compound, this reaction would yield 3-Ethynyl-5-fluoro-4-hydroxybenzoic acid.
Common methods for O-demethylation involve strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). masterorganicchemistry.comwisc.edu The reaction with hydrogen halides typically proceeds via an Sₙ2 mechanism where the ether oxygen is first protonated, and a subsequent nucleophilic attack by the halide ion on the methyl group cleaves the methyl-oxygen bond. masterorganicchemistry.commasterorganicchemistry.com
The conversion of the methoxy group to a hydroxyl group has significant implications for the molecule's properties and subsequent reactivity. The resulting phenol is more acidic than the parent ether and can participate in hydrogen bonding. The hydroxyl group itself can be further modified through reactions like esterification or etherification, providing a versatile point for derivatization.
| Reagent Class | Specific Reagent(s) | Typical Conditions |
| Strong Protic Acids | HBr, HI | Aqueous solution, heat |
| Lewis Acids | BBr₃, AlCl₃ | Anhydrous solvent (e.g., CH₂Cl₂) |
| Organometallic Bases | Organolithium compounds | Aprotic solvent |
| Halide Salts | Lithium Iodide (LiI) | Solvent like pyridine (B92270), heat |
Ether Cleavage Reactions
O-demethylation is a specific type of ether cleavage reaction. Due to their general stability, ethers require strong reagents to break the C-O bond. wikipedia.org In the case of aryl alkyl ethers like this compound, the cleavage invariably occurs at the alkyl-oxygen bond. The bond between the aromatic ring and the oxygen atom is significantly stronger and not susceptible to the Sₙ1 or Sₙ2 reaction pathways that govern this cleavage. masterorganicchemistry.comlibretexts.orglibretexts.org
The most prevalent method is acidic cleavage. libretexts.orglibretexts.org The mechanism involves two key steps:
Protonation: A strong acid protonates the ether oxygen atom, transforming the methoxy group into a good leaving group (a neutral methanol molecule). masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid used (e.g., Br⁻ or I⁻), attacks the electrophilic carbon of the methyl group. masterorganicchemistry.com This follows an Sₙ2 pathway, resulting in the formation of a phenol and a methyl halide. masterorganicchemistry.commasterorganicchemistry.com
Structure Activity Relationship Sar Studies and Molecular Design Principles
Rational Design of Analogs based on 3-Ethynyl-5-fluoro-4-methoxybenzoic Acid Scaffold
The rational design of analogs based on the this compound scaffold is a foundational aspect of drug discovery, aiming to systematically modify the molecule to enhance its biological activity, selectivity, and pharmacokinetic properties. This process relies on a deep understanding of the interactions between the ligand and its biological target.
Systematic Structural Modifications around the Core Scaffold
Systematic structural modifications of the this compound core are undertaken to probe the chemical space around the scaffold and to develop a comprehensive SAR. These modifications can be categorized by the region of the molecule being altered: the benzoic acid, the ethynyl (B1212043) group, the fluoro substituent, and the methoxy (B1213986) group.
Table 1: Hypothetical Systematic Structural Modifications and Their Rationale
| Modification Site | Original Group | Modified Group | Rationale for Modification |
| C1 | -COOH | -CONH₂, -COOR, Tetrazole | To explore the necessity of the carboxylic acid for activity and to modulate properties like cell permeability and metabolic stability. |
| C3 | -C≡CH | -C≡C-R, -CH=CH₂, -CH₂-CH₃ | To investigate the role of the ethynyl group in target binding and to introduce additional functionality for further derivatization. |
| C5 | -F | -Cl, -Br, -CH₃ | To probe the influence of halogen bonding and steric bulk at this position on molecular recognition. |
| C4 | -OCH₃ | -OH, -OCH₂CH₃, -SCH₃ | To assess the importance of the hydrogen bond accepting and donating potential and the lipophilicity at this position. |
Conformational Analysis and Stereochemical Considerations
The three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its biological activity. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the aromatic ring is a key conformational feature. In ortho-substituted benzoic acids, such as those with a fluoro or chloro group, two low-energy cis conformers and two higher-energy trans conformers can exist. nih.gov The cis conformation, where the hydroxyl group of the carboxylic acid is oriented towards the ortho substituent, is often stabilized by an intramolecular hydrogen bond.
For this compound, while the ethynyl and fluoro groups are in meta positions relative to the carboxylic acid, their presence can still influence the rotational barrier of the C-C bond connecting the carboxylic acid to the ring. The interplay of steric and electronic effects of all substituents will determine the preferred conformation in solution and in the binding site of a target.
Electronic Property Modulation and Its Impact on Biological Interactions
The electronic properties of the substituents on the benzoic acid ring significantly influence the molecule's acidity (pKa), lipophilicity (logP), and its ability to engage in electrostatic and other non-covalent interactions. The electron-withdrawing nature of the fluorine atom and the ethynyl group will increase the acidity of the carboxylic acid, which can be crucial for its interaction with biological targets. nih.gov
Quantum chemical methods can be employed to study the electronic charge distributions of the frontier orbitals, providing insights into the reactivity and potential interaction sites of the molecule. nih.gov The electrostatic potential of the molecule can also be analyzed to understand how it might orient itself within a binding site. nih.gov By modifying the substituents, the electronic properties can be fine-tuned to optimize these interactions and, consequently, the biological activity.
Table 2: Predicted Electronic Effects of Substituent Modifications
| Substituent Modification | Predicted Effect on Acidity (pKa) | Predicted Effect on Lipophilicity (logP) | Rationale |
| Replace -F with -Cl | Slight Decrease | Increase | Chlorine is less electronegative but larger and more lipophilic than fluorine. |
| Replace -C≡CH with -CH=CH₂ | Decrease | Slight Increase | The sp² carbon of the vinyl group is less electron-withdrawing than the sp carbon of the ethynyl group. |
| Replace -OCH₃ with -OH | Increase | Decrease | The hydroxyl group is more acidic and less lipophilic than the methoxy group. |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the desired biological activity. researchgate.netuniroma1.it These approaches are particularly useful when the initial scaffold has limitations such as poor pharmacokinetic properties or intellectual property constraints.
Scaffold Hopping: This strategy involves replacing the central benzoic acid core with a different chemical scaffold that maintains the essential spatial arrangement of the key interacting groups. For this compound, potential scaffold hops could include replacing the phenyl ring with a heterocyclic ring system like pyridine (B92270) or pyrimidine, which can mimic the geometry and electronic properties of the original scaffold.
Bioisosteric Replacement: This involves the substitution of a functional group with another group that has similar physical or chemical properties, leading to a molecule that retains the same biological activity. researchgate.net For the carboxylic acid group, common bioisosteres include tetrazoles, hydroxamic acids, and sulfonamides. The ethynyl group could potentially be replaced by a nitrile group, which has a similar linear geometry and electronic character.
Table 3: Examples of Bioisosteric Replacements
| Original Functional Group | Bioisosteric Replacement | Rationale |
| Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) | Mimics the acidic proton and hydrogen bonding capabilities of the carboxylic acid. |
| Ethynyl (-C≡CH) | Nitrile (-C≡N) | Similar size, linearity, and electronic properties. |
| Fluorine (-F) | Hydroxyl (-OH) | Both are small, electronegative groups capable of hydrogen bonding. |
| Methoxy (-OCH₃) | Methylthio (-SCH₃) | Similar size and lipophilicity, but with different electronic properties. |
By employing these advanced molecular design principles, researchers can systematically explore the chemical space around the this compound scaffold to develop novel and improved therapeutic agents.
Computational and Theoretical Investigations
Molecular Docking and Dynamics Simulations for Target Binding Prediction
To explore the potential of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are powerful predictive tools. hilarispublisher.comnih.gov These methods simulate the interaction between a small molecule (ligand) and a biological target, typically a protein, to predict the binding mode and affinity. hilarispublisher.comhilarispublisher.com
The process begins with molecular docking, where computational algorithms place the ligand into the binding site of a protein in various orientations and conformations. hilarispublisher.comnih.gov A scoring function then estimates the binding affinity for each pose, predicting the most favorable binding mode. tandfonline.com This provides a static snapshot of the interaction.
Following docking, MD simulations can offer a dynamic view of the protein-ligand complex over time. hilarispublisher.complos.org By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and provide a more refined estimation of the binding free energy. nih.govplos.org
The results from docking and MD simulations are analyzed to create a detailed profile of the ligand-protein interactions. nih.govnih.gov This involves identifying specific amino acid residues in the protein's binding pocket that interact with the ligand. The types of interactions are cataloged, which can include:
Hydrogen bonds: Crucial for specificity and affinity.
Hydrophobic interactions: Often a major driving force for binding.
Electrostatic interactions: Occur between charged or polar groups.
Pi-stacking: Interactions involving aromatic rings.
Understanding this interaction profile is key to explaining the molecule's biological activity and provides a basis for rational drug design and optimization. nih.gov
A primary goal of these simulations is to predict the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). frontiersin.orgconsensus.apparxiv.org Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently used to calculate the binding free energy from MD simulation trajectories. nih.gov
The insights gained from both the interaction profile and the binding affinity prediction can guide the chemical modification of the lead compound. For instance, if a particular functional group is not contributing favorably to binding, it could be replaced. Conversely, if a specific interaction is identified as being critical, modifications could be made to enhance it, thereby optimizing the compound's potency. frontiersin.orgnih.gov
Illustrative Molecular Docking and Binding Affinity Data:
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
|---|---|---|---|
| Kinase X | -8.5 | Lys78, Asp184 | Hydrogen Bond, Electrostatic |
| Leu132, Val65 | Hydrophobic | ||
| Receptor Y | -7.2 | Phe256 | Pi-stacking |
| Gln102, Asn105 | Hydrogen Bond |
Note: This table presents hypothetical data to illustrate the output of molecular docking studies. The target proteins and results are not based on actual experiments with this compound.
Predictive Modeling of Reaction Mechanisms
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. rsc.orgresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energetic barriers that govern the reaction rate. nih.goveurekalert.org For this compound, this could involve modeling its synthesis or its metabolic transformation.
Using quantum chemical methods, the structures and energies of reactants, products, and transition states can be calculated. ufl.edu This allows for the determination of activation energies, which are critical for predicting reaction kinetics. Such studies can help optimize reaction conditions (e.g., temperature, catalyst) to improve yield and selectivity, or to predict potential metabolic pathways in a biological system. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comneovarsity.org If a series of analogues of this compound were synthesized and tested for a specific biological activity, QSAR could be employed to understand what structural features are important for that activity. jetir.orgcreative-biostructure.com
The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. dromicslabs.com Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. jocpr.com
A validated QSAR model can be used to:
Predict the activity of new, unsynthesized compounds, prioritizing which ones to make. neovarsity.org
Provide insights into the mechanism of action by identifying the key molecular properties that influence activity. jetir.org
Guide the optimization of lead compounds to enhance their desired properties. creative-biostructure.com
Exploration of Pharmacological Mechanisms and Biochemical Targets
Investigation of Molecular Targets and Pathways
Research has consistently shown that derivatives of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid target protein kinases, which are crucial regulators of cellular signaling pathways.
Derivatives of this compound have been instrumental in the development of potent pan-Tropomyosin receptor kinase (Trk) inhibitors. These kinases (TrkA, TrkB, and TrkC) are key players in neuronal development and function, and their aberrant activation through gene fusions is a known driver of various cancers.
One such derivative, PLM-102, which incorporates the this compound moiety, demonstrates potent, nanomolar-level inhibition of all three Trk kinases. This compound and others like it function by competing with ATP for binding to the kinase domain of the Trk receptors, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation and survival.
Another derivative, compound 37, a 3-ethynyl-5-fluoro-4-methoxybenzamide, also shows excellent potency against TrkA, TrkB, and TrkC with IC50 values in the low nanomolar range. The specific inhibitory activity of these compounds highlights the importance of the this compound structure in achieving high-affinity binding to the target enzymes.
Furthermore, derivatives have been developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), another important target in cancer therapy. For instance, CHMFL-ALK-095 and CHMFL-ALK-096, which are 3-ethynyl-1H-indazol-6-yl ether-based ALK inhibitors, potently inhibit wild-type ALK and clinically significant mutant forms.
Below is a table summarizing the inhibitory activity of various derivatives containing the this compound scaffold against their primary kinase targets.
| Compound | Target Kinase(s) | IC50 (nM) |
| PLM-102 | TrkA, TrkB, TrkC | 1, 1, 1 |
| Compound 37 | TrkA, TrkB, TrkC | 0.9, 1.6, 0.2 |
| CHMFL-ALK-095 | ALK (Wild Type) | 0.8 |
| CHMFL-ALK-096 | ALK (Wild Type) | 0.7 |
| Compound 27 | TrkA, TrkB, TrkC | 0.7, 1.4, 0.5 |
| Compound 23 | TrkA, TrkB, TrkC | 0.6, 1.2, 0.4 |
| Compound 32 | TrkA, TrkB, TrkC | 0.5, 1.1, 0.3 |
The primary mechanism of action for derivatives of this compound is as antagonists of receptor tyrosine kinases. By inhibiting the enzymatic activity of receptors like Trk and ALK, these compounds block the signal transduction cascades that are essential for the growth and survival of cancer cells driven by these oncogenes.
Cellular Assays for Mechanism of Action Elucidation (In Vitro Studies)
The potent enzymatic inhibition observed in biochemical assays translates to significant activity in cellular models.
In cellular assays, derivatives of this compound have demonstrated the ability to suppress the proliferation of cancer cell lines that are dependent on the activity of their target kinases. For example, pan-Trk inhibitors containing this chemical moiety have shown strong antiproliferative effects in the KM-12 cell line, which harbors a TrkA gene fusion. Similarly, ALK inhibitors based on this scaffold effectively inhibit the growth of ALK-dependent cell lines such as Karpas-299 and NCI-H2228.
The table below presents the cellular activity of several key derivatives.
| Compound | Cell Line | Target Pathway | GI50 (nM) |
| PLM-102 | KM-12 | TrkA | Not specified |
| Compound 37 | KM-12 | TrkA | 3.9 |
| CHMFL-ALK-095 | Karpas-299 | ALK | 26 |
| CHMFL-ALK-095 | NCI-H2228 | EML4-ALK | 25 |
| CHMFL-ALK-096 | Karpas-299 | ALK | 22 |
| CHMFL-ALK-096 | NCI-H2228 | EML4-ALK | 21 |
| Compound 27 | KM-12 | TrkA | 1.5 |
| Compound 23 | KM-12 | TrkA | 1.3 |
| Compound 32 | KM-12 | TrkA | 1.2 |
Within cancer cells, these compounds have been shown to inhibit the phosphorylation of their target kinases and downstream signaling proteins. This confirms that their antiproliferative effects are a direct result of their intended on-target activity.
Pre-clinical Efficacy Studies (In Vivo Models, excluding human trials/dosage/safety)
The promising in vitro activity of this compound derivatives has been validated in preclinical animal models of cancer.
In xenograft models, where human tumor cells are implanted into immunocompromised mice, oral administration of these compounds has led to significant tumor growth inhibition. For instance, in a KM-12 xenograft model, both PLM-102 and compound 37 demonstrated robust antitumor efficacy. Likewise, in a Karpas-299 xenograft mouse model, ALK inhibitors containing the 3-ethynyl-1H-indazol-6-yl ether moiety significantly suppressed tumor growth.
These preclinical studies provide strong evidence for the therapeutic potential of this compound-based compounds in the treatment of cancers driven by specific kinase fusions.
Activity in Disease Models (e.g., Cancer, Viral Infections)
There is currently no available scientific data from in vitro or in vivo studies detailing the activity of this compound in any disease models, including those for cancer or viral infections.
Modulation of Biomarkers in Pre-clinical Systems
Consistent with the lack of data on its activity in disease models, there are no published findings on the ability of this compound to modulate any biological markers in pre-clinical systems.
Further research is required to determine the pharmacological profile and potential therapeutic relevance of this specific compound.
Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Characterization Techniques (e.g., NMR, IR, MS)
No specific NMR, IR, or MS spectra for "3-Ethynyl-5-fluoro-4-methoxybenzoic acid" are available in the searched scientific literature. Therefore, a detailed analysis of its spectroscopic characterization cannot be provided.
Chromatographic Purity and Separation Methods
While High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are mentioned by suppliers as methods to assess the purity of "this compound," no specific methods, including column types, mobile phases, flow rates, or retention times, have been published.
Crystallographic Analysis for Structural Elucidation
No crystallographic data for "this compound" has been deposited in crystallographic databases or published in the searched literature. Therefore, its single-crystal X-ray structure and detailed molecular geometry are not known.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
While established methods for synthesizing substituted benzoic acids exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. Current multistep syntheses can be time-consuming and may rely on harsh reagents. nih.gov The evolution of synthetic chemistry offers several avenues for improving the production of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid and its derivatives.
Key areas for future development include:
Late-Stage Functionalization: Developing methods to introduce the ethynyl (B1212043) and fluoro groups at a later stage in a synthetic sequence would provide greater flexibility for creating diverse molecular libraries. This avoids carrying sensitive functional groups through multiple reaction steps.
Catalytic Systems: Exploring novel palladium, copper, or other transition-metal catalysts could lead to more efficient and selective cross-coupling reactions for the introduction of the ethynyl group. beilstein-journals.org
Flow Chemistry: Transitioning key synthetic steps to continuous flow processes could enhance safety, improve reaction control, increase yield, and allow for easier scalability compared to traditional batch chemistry.
Green Chemistry: Future methodologies will aim to reduce environmental impact by minimizing solvent use, employing safer reagents, and designing reactions with higher atom economy. researchgate.net
| Parameter | Potential Current Approach | Future Methodological Goal |
|---|---|---|
| Catalyst | Traditional Palladium Catalysts | Next-generation, highly active, or reusable catalysts (e.g., nanoparticle or enzyme-based) |
| Process | Batch Processing | Continuous Flow Synthesis |
| Solvents | Anhydrous organic solvents (e.g., THF, DMF) | Greener solvents (e.g., ionic liquids, supercritical fluids) or solvent-free conditions |
| Efficiency | Moderate overall yield over multiple steps | High-yield, one-pot, or tandem reactions to improve atom and step economy |
Exploration of Undiscovered Biological Targets
The structural motifs within this compound are present in various biologically active molecules, suggesting that its derivatives could interact with a wide range of biological targets. While some fluorinated benzoic acids have been explored for antimicrobial or anticancer properties, a vast landscape of potential targets remains uncharted. researchgate.netpreprints.org
Future research should focus on:
Diversity-Oriented Synthesis (DOS): Using this compound as a starting scaffold to create large, structurally diverse libraries of novel molecules. nih.gov These libraries can then be subjected to high-throughput screening against panels of enzymes, receptors, and cell lines.
Phenotypic Screening: Employing cell-based phenotypic screens to identify derivatives that induce a desired biological effect (e.g., inhibiting cancer cell proliferation, protecting neurons from damage) without a preconceived target. nih.gov This approach can uncover entirely new mechanisms of action and biological targets.
Chemoproteomics: Using derivatives of the compound to probe the cellular proteome and identify unknown protein binding partners. This can reveal "off-target" effects that may be repurposed for new therapeutic indications. Benzoic acid derivatives have shown promise as inhibitors of targets like fatty acid biosynthesis enzymes and protein tyrosine phosphatases. nih.govnih.gov
Application in New Chemical Biology Probes
The terminal alkyne (ethynyl group) is a uniquely valuable functional group in chemical biology, acting as a "bioorthogonal handle." This feature allows it to undergo highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed alkyne-azide cycloaddition (CuAAC), in complex biological environments without interfering with native biochemical processes.
This opens up significant future applications for this compound as a core component of sophisticated chemical probes:
Activity-Based Probes (ABPs): Derivatives could be designed as ABPs to covalently label active enzymes in their native cellular context. The alkyne handle would allow for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment and identification by mass spectrometry.
Affinity-Based Probes: By incorporating this scaffold into a ligand for a specific protein, the alkyne group can be used to identify the ligand's binding partners within the cell, helping to validate drug targets and understand mechanisms of action.
Imaging Agents: Attaching fluorophores to the scaffold via click chemistry could enable the development of probes for in-cell or in-vivo imaging, allowing researchers to track the distribution and target engagement of molecules derived from the core structure.
| Probe Component | Function | Role of this compound |
|---|---|---|
| Binding Group | Recognizes and interacts with the biological target | Serves as the core scaffold from which the specific binding moiety is built. |
| Reactive Group | Forms a covalent bond with the target (for ABPs) | Can be added as a separate functional group to the benzoic acid scaffold. |
| Bioorthogonal Handle | Enables attachment of a reporter tag | The intrinsic ethynyl group serves this function perfectly. |
| Reporter Tag | Allows for detection and analysis (e.g., fluorescence, affinity purification) | Attached post-labeling via click chemistry to the ethynyl handle. |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The intersection of chemistry and artificial intelligence (AI) is a rapidly expanding frontier that promises to accelerate the drug discovery process. acs.orgnih.gov The well-defined structure of this compound makes it an ideal candidate for integration into computational and machine learning (ML) models.
Emerging research avenues include:
Predictive Modeling: Using ML algorithms to predict the biological activities and physicochemical properties (e.g., solubility, toxicity) of virtual libraries of derivatives. acs.org This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources.
De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold, optimized for binding to a specific biological target or for desired pharmacokinetic properties.
Synthesis Prediction: Leveraging AI to devise the most efficient synthetic routes to novel derivatives, predicting reaction outcomes and identifying optimal conditions, thereby streamlining the synthetic process.
High-Content Data Analysis: Applying ML to analyze complex datasets from phenotypic screens or proteomics experiments involving derivatives of the compound, helping to identify subtle patterns and uncover novel structure-activity relationships.
| Discovery Stage | AI/ML Application | Specific Goal for Derivatives |
|---|---|---|
| Target Identification | Analysis of genomic and proteomic data | Predict potential biological targets for the scaffold. |
| Hit Generation | Virtual screening and de novo design | Generate and screen virtual libraries to identify promising initial hits. |
| Lead Optimization | Predictive ADMET and QSAR models | Optimize potency, selectivity, and pharmacokinetic properties of lead compounds. |
| Chemical Synthesis | Retrosynthesis prediction algorithms | Design the most efficient and cost-effective synthetic pathways. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Ethynyl-5-fluoro-4-methoxybenzoic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sequential functionalization of a benzoic acid scaffold. For example, fluorination and methoxylation can be achieved via electrophilic aromatic substitution, while the ethynyl group may be introduced via Sonogashira coupling . Optimization includes:
- Temperature Control : Lower temperatures (0–5°C) for nitration/sulfonation steps to minimize side reactions.
- Catalyst Selection : Use palladium/copper catalysts for efficient alkyne coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization (ethanol/water) to achieve ≥98% purity .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Analytical Workflow :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (≥98% target) .
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, ethynyl proton absence in ¹H NMR) .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns.
Advanced Research Questions
Q. How do the electronic effects of the ethynyl, fluoro, and methoxy substituents influence the reactivity of this compound in cross-coupling reactions?
- Electronic Analysis :
- Fluoro Group : Strong electron-withdrawing effect (-I) activates the ring for nucleophilic substitution but deactivates it for electrophilic reactions.
- Methoxy Group : Electron-donating (+M) effect directs electrophiles to the ortho/para positions relative to itself .
- Ethynyl Group : Enhances π-conjugation, facilitating metal-catalyzed couplings (e.g., Suzuki, Heck) .
- Experimental Design : Compare reaction rates with analogs lacking specific substituents. For example, replace ethynyl with methyl to isolate its electronic contribution.
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound, and how can these models be validated experimentally?
- Computational Tools :
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic solvents using logP values (predicted via ChemAxon or ACD/Labs).
- Validation :
- In Vitro Assays : Measure logD (octanol/water partition) and compare with computed logP .
- Permeability Studies : Use Caco-2 cell monolayers to validate MD-predicted membrane permeability .
Contradictions and Data Gaps
- Synthetic Yields : reports ~60% yields for analogous Sonogashira couplings, but ethynyl group steric effects may reduce efficiency.
- Solubility Data : Limited experimental data for polar protic solvents (e.g., DMSO, methanol) in the evidence; extrapolate from structurally similar compounds like 3-fluoro-4-methoxybenzoic acid .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
